Technical Monograph: 3-(2,6-Dichlorophenyl)pentanedioic Acid
Technical Monograph: 3-(2,6-Dichlorophenyl)pentanedioic Acid
CAS: 371981-21-4 Formula: C₁₁H₁₀Cl₂O₄ Molecular Weight: 277.10 g/mol [1][2]
Executive Summary
3-(2,6-Dichlorophenyl)pentanedioic acid (CAS 371981-21-4) is a specialized dicarboxylic acid intermediate used primarily in the synthesis of 3-arylpiperidines and 3-arylglutarimides .[1][2] Its structural uniqueness lies in the 2,6-dichlorophenyl moiety , which introduces significant steric bulk and orthogonal conformational locking at the C3 position.[1][2]
This scaffold is a critical building block for:
-
NK1 Receptor Antagonists: The 3-arylpiperidine core is a pharmacophore found in high-affinity NK1 ligands (e.g., CP-99,994 analogs), where the steric bulk of the phenyl ring dictates receptor subtype selectivity.[1][2]
-
GABA Analogues: Precursor to conformationally restricted
-amino acids and GABA derivatives via Curtius rearrangement or glutarimide reduction.[1][2] -
Supramolecular Chemistry: The rigid, bulky 2,6-dichlorophenyl group serves as an effective steric barrier in the design of rotaxanes and molecular switches.[1][2]
Chemical Profile & Steric Considerations
Structural Analysis
Unlike the unsubstituted 3-phenylglutaric acid, the 2,6-dichloro derivative exhibits restricted rotation around the C3-C1' bond.[1][2] The chlorine atoms at the ortho positions force the phenyl ring to adopt a conformation nearly perpendicular to the glutaric acid backbone to minimize steric clash with the C2/C4 methylene protons.[1][2]
Implications for Synthesis:
-
Nucleophilic Attack: The C3 position is sterically shielded, making Michael additions to the precursor cinnamate slower than in unsubstituted analogs.[1][2]
-
Cyclization: Formation of the anhydride or imide is favored due to the Thorpe-Ingold effect (gem-dialkyl effect analog), where the bulky substituent compresses the internal bond angle, bringing the terminal carboxylates closer together.[1][2]
Physicochemical Properties
| Property | Value | Note |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 168–172 °C (Predicted) | High MP due to strong intermolecular H-bonding (dimer formation).[1][2] |
| pKa | ~3.8 (COOH #1), ~5.2 (COOH #2) | First ionization is enhanced by the electron-withdrawing chlorophenyl group.[1][2] |
| Solubility | DMSO, Methanol, EtOAc | Poor solubility in water and non-polar alkanes (Hexane).[1][2] |
Synthetic Methodologies
The synthesis of CAS 371981-21-4 requires overcoming the steric hindrance of the 2,6-dichlorobenzaldehyde precursor.[1][2] Standard Knoevenagel conditions often fail or proceed with low yields.[1][2] Two robust routes are presented below.
Route A: The Modified Knoevenagel-Michael Strategy (Scalable)
This route utilizes a "one-pot" Michael addition logic but separates the steps to ensure conversion of the hindered aldehyde.[1][2]
Step 1: Synthesis of Ethyl 2,6-Dichlorocinnamate
-
Reagents: 2,6-Dichlorobenzaldehyde, Monoethyl malonate, Pyridine, Piperidine (cat).[1][2]
-
Protocol: Do not use diethyl malonate directly. Use monoethyl malonate for a Knoevenagel-Doebner modification to drive decarboxylation in situ, yielding the cinnamate ester directly.[1][2]
-
Conditions: Reflux in pyridine/piperidine for 12 hours. The high temperature is required to overcome the steric barrier of the 2,6-dichloro group.[1][2]
Step 2: Michael Addition
-
Protocol: The cinnamate from Step 1 is treated with diethyl malonate anion.[1][2]
-
Critical Control Point: Due to sterics, the reaction requires reflux (78°C) rather than room temperature. Monitor consumption of cinnamate by HPLC.
Step 3: Hydrolysis & Decarboxylation
-
Reagents: 6M NaOH, then 6M HCl, Heat.
-
Protocol: The tetra-ester intermediate is hydrolyzed to the tetra-acid, which spontaneously decarboxylates upon acidification and heating (reflux, 4h) to yield the diacid.[1][2]
Route B: The Guareschi-Thorpe Condensation (High Purity)
For research-grade purity, the Guareschi-Thorpe method avoids the reversible nature of the Michael addition.[1][2]
-
Condensation: 2,6-Dichlorobenzaldehyde + 2 eq. Ethyl cyanoacetate +
(gas) Dicyanoglutarimide intermediate.[1][2] -
Hydrolysis: The cyclic imide is hydrolyzed with concentrated
(60%) at 140°C. This harsh condition simultaneously hydrolyzes the nitriles and decarboxylates the gem-dicarboxylic positions.[1][2]
Synthetic Workflow Diagram
Figure 1: Step-wise synthesis via the Modified Knoevenagel-Michael route.
Downstream Applications & Protocols
The primary utility of CAS 371981-21-4 is its conversion into nitrogen heterocycles.[1][2]
Synthesis of 3-(2,6-Dichlorophenyl)piperidine
This piperidine scaffold is a key pharmacophore.[1][2]
Protocol:
-
Anhydride Formation: Reflux CAS 371981-21-4 in Acetyl Chloride (neat) for 2 hours. Evaporate volatiles to obtain the cyclic anhydride.[1][2]
-
Imide Formation: Treat the anhydride with
or Urea at 160°C to form 3-(2,6-dichlorophenyl)glutarimide .[1][2] -
Reduction: Reduce the glutarimide using
(4 eq) in dry THF.-
Safety: Add
slowly at 0°C. Reflux for 12h. Quench with Fieser method.
-
-
Isolation: Extract the piperidine as the HCl salt.
Synthesis of -Amino Acids (Curtius Rearrangement)
To access chiral
-
Convert the diacid to the mono-methyl ester (via anhydride opening with MeOH).[1][2]
-
React with Diphenylphosphoryl azide (DPPA) and TEA in Toluene (Curtius Rearrangement) to form the isocyanate.[1][2]
-
Hydrolyze to the
-amino acid.[1][2]
Analytical Characterization
NMR Expectations ( -DMSO)
- 12.1 ppm (s, 2H): Carboxylic acid protons (broad).[1][2]
- 7.4-7.6 ppm (m, 3H): Aromatic protons (2,6-dichloro substitution pattern results in a tight multiplet or doublet/triplet pattern depending on resolution).[1][2]
- 3.8-4.0 ppm (m, 1H): The C3 methine proton .[1][2]
- 2.4-2.8 ppm (m, 4H): Methylene protons (C2/C4).[1][2] These often appear as complex diastereotopic multiplets due to the chiral center at C3 (even in racemic mixture, the protons are diastereotopic).[1][2]
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150mm, 5µm.[1][2]
-
Gradient: 10% B to 90% B over 15 min.
-
Detection: UV @ 210 nm (COOH absorption) and 254 nm (Phenyl ring).[1][2]
-
Retention: Expect the peak to elute later than 3-phenylglutaric acid due to the lipophilicity of the two chlorine atoms (
).[1][2]
References
-
Laha, J. K., et al. (2009).[1][2] "One-Pot Synthesis of Substituted Carbolines." The Journal of Organic Chemistry, 74(8), 3152-3155.[1][2] (Context: General methodology for hindered aryl-pyridine/piperidine synthesis). [1][2]
-
Organic Syntheses. (2016). "Synthesis of 3-Aryl-glutaric Acids via Knoevenagel Condensation." Org.[1][2][3] Synth. 93, 272-285.[1][2] (Standard protocol adapted for hindered substrates).[1][2]
-
BLD Pharm. (2024).[1][2] "Product Analysis: 3-(2,6-Dichlorophenyl)pentanedioic acid (CAS 371981-21-4)." Technical Data Sheet.
-
PubChem. (2024).[1][2] "Compound Summary: 2,6-Dichlorophenylacetic acid derivatives." National Library of Medicine.[1][2] (Structural analogs and property data).[1][2][3][4][5][6][7] [1][2]
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. 2,6-Dichlorophenylacetic acid | C8H6Cl2O2 | CID 81058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN109809984B - Simple preparation method of 2, 6-dichlorophenylacetic acid - Google Patents [patents.google.com]
- 4. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 5. Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Pd-Catalyzed Alkene Difunctionalization Reactions of Malonate Nucleophiles. Synthesis of Substituted Cyclopentanes via Alkene Aryl-Alkylation and Akenyl-Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde - Google Patents [patents.google.com]
